![molecular formula C16H21N7O B5558677 N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5558677.png)
N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mecanismo De Acción
N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key signaling molecule in B cell receptor (BCR) signaling. BCR signaling is critical for the survival and proliferation of B cells, which are involved in the development of various types of cancer. By inhibiting BTK, N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine disrupts BCR signaling and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, the compound has demonstrated good efficacy and tolerability, with minimal toxicity to normal tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine is that it is highly selective for BTK, which reduces the risk of off-target effects. However, one limitation is that the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine research. One area of interest is in combination therapy with other cancer drugs, such as immune checkpoint inhibitors or chemotherapy agents. Another potential direction is in the development of N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further preclinical studies are needed to better understand the safety and efficacy of N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine in various types of cancer.
Métodos De Síntesis
N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine is synthesized through a multi-step process that involves the use of various chemical reagents and solvents. The synthesis starts with the reaction of 2-chloro-4,6-dimethylpyrimidine with 2-methylpiperazine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-pyrazinecarboxylic acid in the presence of a coupling agent to form the final product, N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine.
Aplicaciones Científicas De Investigación
N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-12-19-14(21(2)3)10-15(20-12)22-6-8-23(9-7-22)16(24)13-11-17-4-5-18-13/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPCFBVTNOZRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.